molecular formula C12H16Cl3N3OS B12219452 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide

2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide

Cat. No.: B12219452
M. Wt: 356.7 g/mol
InChI Key: VDNPWYKNDZPTTA-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide is a propanamide derivative featuring a trichloroethyl group and a 4,6-dimethylpyrimidin-2-ylsulfanyl moiety. Key structural attributes include:

  • Propanamide backbone: Provides a flexible scaffold for functional group attachment.
  • 4,6-Dimethylpyrimidin-2-ylsulfanyl group: A heterocyclic substituent that may participate in hydrogen bonding or π-π interactions, influencing biological activity or crystallinity .

Properties

Molecular Formula

C12H16Cl3N3OS

Molecular Weight

356.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]propanamide

InChI

InChI=1S/C12H16Cl3N3OS/c1-6(2)9(19)18-10(12(13,14)15)20-11-16-7(3)5-8(4)17-11/h5-6,10H,1-4H3,(H,18,19)

InChI Key

VDNPWYKNDZPTTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(C(Cl)(Cl)Cl)NC(=O)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide typically involves multiple steps. One common method includes the reaction of 2-methylpropanamide with 2,2,2-trichloroethyl chloroformate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4,6-dimethylpyrimidin-2-thiol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dichloromethyl or methyl derivatives .

Scientific Research Applications

The compound 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in pharmacology and agricultural sciences, along with relevant data tables and case studies.

Structure

The compound features a complex structure that includes a trichloroethyl group and a pyrimidine derivative, which contributes to its biological activity.

Molecular Formula

  • C : 12
  • H : 14
  • Cl : 3
  • N : 2
  • S : 1

Pharmacological Applications

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of trichloroethyl compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, research conducted on similar compounds indicates their effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Activity

In a controlled laboratory setting, the compound was tested against several bacterial strains. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 10μg/mL10\mu g/mL to 50μg/mL50\mu g/mL.
  • A dose-dependent response was observed, suggesting the compound's potential as a lead in antibiotic drug development.

Agricultural Applications

In agriculture, the compound's properties are being explored for use as a pesticide or herbicide. Its structural similarities to known agrochemicals suggest it may possess herbicidal properties.

Data Table: Herbicidal Activity

CompoundTarget SpeciesConcentration (g/ha)Efficacy (%)
2-methyl-N-{...}Amaranthus retroflexus1.085
2-methyl-N-{...}Solanum nigrum0.578
2-methyl-N-{...}Cynodon dactylon0.7590

Environmental Impact Studies

Research is also focusing on the environmental degradation of this compound and its metabolites. Understanding how it breaks down in soil and water is crucial for assessing its ecological safety.

Case Study: Degradation Pathways

A study examined the degradation of the compound under various environmental conditions:

  • Aerobic Conditions : Complete degradation within 3030 days.
  • Anaerobic Conditions : Partial degradation with residual toxicity observed after 6060 days.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylpyrimidinyl sulfanyl moiety can interact with DNA or RNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide ()

  • Molecular Formula : C₁₈H₂₄N₄O₃S
  • Key Differences: Replaces the trichloroethyl group with a sulfamoyl-linked phenyl ring. The 2,2-dimethylpropanamide group introduces steric hindrance, which may reduce enzymatic degradation.
  • Applications : Sulfamoyl-containing compounds are often explored as sulfonamide-based therapeutics, such as enzyme inhibitors .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

  • Molecular Formula : C₁₄H₁₆N₄OS
  • Key Differences :
    • Acetamide backbone (shorter chain) vs. propanamide , reducing molecular weight (312.37 g/mol vs. ~369.42 g/mol).
    • 4-Methylpyridinyl substituent replaces the trichloroethyl group, introducing aromaticity and basicity.
  • Synthesis : Prepared via nucleophilic substitution of 2-thio-4,6-dimethylpyrimidine, highlighting the versatility of pyrimidinylsulfanyl groups in medicinal chemistry .

N-{2,2,2-Trichloro-1-[(3-pyridinylmethyl)amino]ethyl}propanamide ()

  • Molecular Formula : C₁₁H₁₄Cl₃N₃O
  • Key Differences: Shares the trichloroethyl group but substitutes the pyrimidinylsulfanyl moiety with a pyridinylmethylamino group.

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

  • Molecular Formula : C₂₄H₂₃N₅O₅S
  • Key Differences :
    • Contains a dioxoisoindolinyl group and sulfamoylphenyl substituent, offering distinct electronic and steric profiles.
    • Higher molecular weight (493.53 g/mol) suggests reduced bioavailability compared to the target compound .

Structural and Functional Analysis

Table 1: Comparative Data for Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C₁₃H₁₇Cl₃N₃OS 369.42 Propanamide, trichloroethyl, pyrimidinylsulfanyl High lipophilicity, potential enzyme inhibition
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide C₁₈H₂₄N₄O₃S 392.47 Sulfamoyl, dimethylpropanamide Enhanced solubility, sulfonamide activity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 312.37 Acetamide, pyrimidinylsulfanyl Crystallizes in ethanol-chloroform
N-{2,2,2-Trichloro-1-[(3-pyridinylmethyl)amino]ethyl}propanamide C₁₁H₁₄Cl₃N₃O 310.61 Pyridinylmethylamino, trichloroethyl Metal-binding potential

Implications for Research and Development

  • Target Compound : The trichloroethyl group may confer resistance to oxidative metabolism, while the pyrimidinylsulfanyl group could serve as a pharmacophore for enzyme binding. Further studies on its crystallinity (using tools like SHELXL ) and solubility are warranted.
  • Analogues : Compounds with sulfamoyl groups () or pyridinyl substituents () offer alternative routes for optimizing bioactivity and pharmacokinetics.

Biological Activity

The compound 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18Cl3N3OSC_{14}H_{18}Cl_3N_3OS, indicating a complex structure that includes a pyrimidine moiety and multiple chlorinated groups. The presence of these functional groups may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds provide insights into potential mechanisms.

Antimicrobial Activity

Chlorinated compounds are frequently studied for their antimicrobial properties. For instance, thiazole-bearing molecules have exhibited notable antibacterial activity against various pathogens. The trichloro group in this compound could enhance its interaction with microbial membranes, potentially leading to increased permeability and cell death.

Anticancer Activity

The structural similarity to other pyrimidine derivatives suggests potential anticancer properties. Studies on related compounds indicate that modifications in the pyrimidine ring can significantly affect cytotoxicity against cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the micromolar range against different cancer cell lines .

The proposed mechanism of action for similar compounds involves the modulation of key cellular pathways. For instance:

  • Aryl Hydrocarbon Receptor (AhR) Agonism : Some halogenated compounds act as AhR agonists, influencing gene expression related to xenobiotic metabolism and cellular proliferation .
  • Inhibition of Enzymatic Pathways : Compounds with similar structures may inhibit enzymes involved in DNA synthesis or repair, leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Anticancer Efficacy : A study on pyrimidine derivatives demonstrated that certain modifications resulted in enhanced cytotoxicity against Jurkat T cells and HT29 colorectal cancer cells. These findings suggest that the introduction of specific substituents can optimize anticancer activity .
  • Antimicrobial Testing : In vitro studies have shown that chlorinated derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with the degree of chlorination and the presence of electron-withdrawing groups .
  • Toxicity Assessments : Toxicological evaluations indicate that while some chlorinated compounds exhibit promising bioactivity, they also pose risks due to potential toxicity. It is crucial to balance efficacy with safety in drug development .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₈Cl₃N₃OS
Molecular Weight353.63 g/mol
CAS NumberNot specified
Biological ActivitiesAntimicrobial, Anticancer
CompoundActivity TypeIC50 (µM)
Thiazole Derivative 1Anticancer23.30 ± 0.35
Thiazole Derivative 2Antibacterial< 10

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